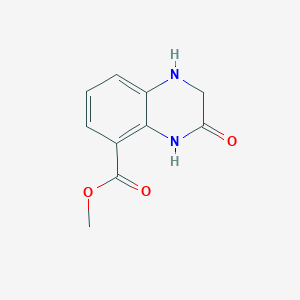
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused benzene and pyrazine ring structure, making it a valuable scaffold in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diaminobenzene with diethyl oxalacetate: This method involves the reaction of 1,2-diaminobenzene with diethyl oxalacetate under reflux conditions to form the quinoxaline ring.
Reduction and cyclization of substituted N-(2-nitrophenyl)-α-aminocarboxylic acid: This method involves the reduction of N-(2-nitrophenyl)-α-aminocarboxylic acid followed by cyclization to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. Green chemistry approaches are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives with various functional groups.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions can introduce various substituents into the quinoxaline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products:
Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Tetrahydroquinoxaline derivatives with various alkyl or aryl groups.
Substitution: Substituted quinoxaline derivatives with enhanced pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Biology: : It has been studied for its antimicrobial, antiviral, and anticancer activities. The compound’s ability to inhibit specific enzymes and pathways makes it a valuable tool in biological research .
Medicine: : The compound and its derivatives are investigated for their potential use in treating infectious diseases, cancer, and neurological disorders. Its unique structure allows for the design of drugs with specific targets and mechanisms of action .
Industry: : The compound is used in the development of agrochemicals, dyes, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in industrial processes .
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. The compound’s structure allows it to interact with various biological molecules, making it a versatile tool in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: This compound has a similar structure but with a methyl group at the 2-position and a carboxylic acid group at the 6-position.
1-methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline scaffold but differs in its substitution pattern and biological activity.
Uniqueness: : Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl 3-oxo-2,4-dihydro-1H-quinoxaline-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)6-3-2-4-7-9(6)12-8(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
PETHEYLHVZZUKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC=C1)NCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



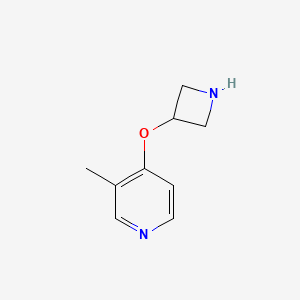

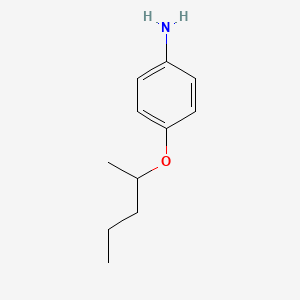


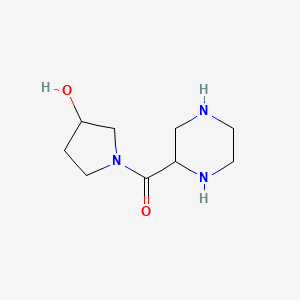

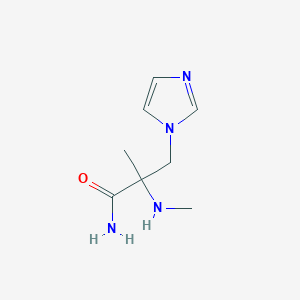

![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
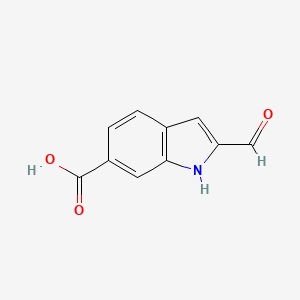

![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
